molecular formula C18H13ClFN3O2S B4147449 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4147449
M. Wt: 389.8 g/mol
InChI Key: QTWOWVPRKJDCPK-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a pyrrolidinedione core, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then alkylated with a suitable alkylating agent to introduce the thioether linkage.

The pyrrolidinedione core is synthesized separately, often through the cyclization of an appropriate dicarboxylic acid derivative. The final step involves coupling the benzimidazole derivative with the pyrrolidinedione core under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione is not well-documented. based on its structure, it is likely to interact with biological targets similar to other benzimidazole derivatives, such as tubulin or DNA. The compound may exert its effects by binding to these targets and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.

    Pyrrolidinedione derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer unique biological activities and chemical reactivity compared to other compounds in its class.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-11-7-10(5-6-12(11)20)23-17(24)8-15(18(23)25)26-9-16-21-13-3-1-2-4-14(13)22-16/h1-7,15H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWOWVPRKJDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

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